molecular formula C20H30N2O3 B12314293 N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

カタログ番号: B12314293
分子量: 346.5 g/mol
InChIキー: ZCITZBMLKZFTKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzodioxepine derivative characterized by a seven-membered 1,5-benzodioxepine core fused to a carboxamide group and a dimethylamino-substituted cycloheptylmethyl moiety. Its molecular formula is C₂₁H₃₀N₂O₃, with a molecular weight of 358.48 g/mol. The benzodioxepine scaffold is associated with diverse bioactivities, including central nervous system (CNS) modulation and anti-inflammatory effects .

特性

分子式

C20H30N2O3

分子量

346.5 g/mol

IUPAC名

N-[[1-(dimethylamino)cycloheptyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H30N2O3/c1-22(2)20(10-5-3-4-6-11-20)15-21-19(23)16-8-9-17-18(14-16)25-13-7-12-24-17/h8-9,14H,3-7,10-13,15H2,1-2H3,(H,21,23)

InChIキー

ZCITZBMLKZFTKF-UHFFFAOYSA-N

正規SMILES

CN(C)C1(CCCCCC1)CNC(=O)C2=CC3=C(C=C2)OCCCO3

製品の起源

United States

準備方法

合成経路と反応条件

N-{[1-(ジメチルアミノ)シクロヘプチル]メチル}-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドの合成には、複数のステップが含まれます。最初のステップは、一般的にシクロヘプチル環の形成を含み、その後ジメチルアミノ基が導入されます。次に、ベンゾジオキセピン環が合成され、一連の縮合反応によってシクロヘプチル環に結合されます。 最後のステップは、カルボキサミド基の形成が含まれます

工業生産方法

この化合物の工業生産には、高収率と純度を確保するために、自動化された反応器と最適化された反応条件を使用した大規模合成が含まれる場合があります。 プロセスには、再結晶やクロマトグラフィーなどの厳格な精製ステップが含まれ、最終生成物が得られます

化学反応の分析

科学的研究の用途

N-{[1-(ジメチルアミノ)シクロヘプチル]メチル}-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドは、科学的研究においていくつかの用途があります。

    化学: 有機合成における試薬として、および分析研究における参照化合物として使用されます。

    生物学: 抗菌作用や抗癌作用などの潜在的な生物活性を調査されています。

    医学: 潜在的な治療効果を研究し、創薬におけるリード化合物として研究されています。

    産業: 新しい材料や化学プロセスの開発に使用されています

科学的研究の応用

N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP
N-{[1-(Dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (Target) 1,5-Benzodioxepine Cycloheptylmethyl-dimethylamino, carboxamide 358.48 ~2.3†
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide 1,5-Benzodioxepine dimer Methyl, carboxamide 355.39 2.32
7-Chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one 1,4-Benzodiazepine Chloro, hydroxy, phenyl 317.76 2.8‡
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Chloro, dihydroxybenzylidene, sulfonyl 456.94 1.5–2.0

†Estimated based on structural analogs ; ‡Calculated using QSPR models.

  • Key Differences: Cycloheptyl vs. Cyclohexyl/Aromatic Substituents: The target compound’s cycloheptylmethyl-dimethylamino group provides greater conformational flexibility compared to rigid aromatic substituents (e.g., phenyl in benzodiazepines) . This may enhance binding to flexible receptor pockets. Benzodioxepine vs. Benzodiazepine/Benzodithiazine: The benzodioxepine core lacks nitrogen atoms in the heterocycle, reducing basicity compared to benzodiazepines (pKa ~3–5 vs. ~7–9). Benzodithiazines, with sulfonyl groups, exhibit higher polarity (logP ~1.5–2.0) .
Physicochemical Properties
  • logP and Solubility : The target compound’s logP (~2.3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, benzodithiazines with sulfonyl groups (logP ~1.5–2.0) may exhibit reduced blood-brain barrier penetration .
  • Hydrogen Bonding: The carboxamide group in the target compound contributes to hydrogen-bond donor/acceptor capacity (polar surface area ~55 Ų), similar to benzodiazepines but lower than dihydroxy-substituted benzodithiazines (PSA >80 Ų) .

生物活性

N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with opioid receptors and other biological systems.

Chemical Structure and Properties

  • Chemical Formula : C18H28N2O3
  • CAS Number : 1015664-71-7
  • Molecular Weight : 320.43 g/mol

The compound features a complex structure characterized by a benzodioxepine core, which is known to influence its biological activity.

Research indicates that this compound may interact with the opioid receptor system, similar to other related compounds. The presence of the dimethylamino group is significant as it can enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier and exert central nervous system effects.

Pharmacological Effects

  • Analgesic Properties : Preliminary studies suggest that N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide may exhibit analgesic effects comparable to traditional opioids.
  • Sedative Effects : The compound has shown sedative properties in animal models, indicating potential use in pain management and sedation protocols.
  • Potential for Abuse : Due to its structural similarities with known psychoactive drugs, there is concern regarding its potential for abuse and dependence.

Study 1: Opioid Receptor Binding Affinity

A study conducted on various analogs of benzodioxepines revealed that compounds structurally similar to N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibited significant binding affinity for mu-opioid receptors. This suggests a potential mechanism for its analgesic effects.

Study 2: Behavioral Assessments in Animal Models

In behavioral studies using rodent models, administration of the compound resulted in decreased pain sensitivity and increased sedation compared to control groups. These findings support its proposed role as an analgesic agent.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBinding Affinity (Ki)Analgesic EffectSedative Effect
U-4770082657-23-60.2 nMYesYes
AH-792155154-30-80.5 nMYesModerate
N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro...1015664-71-7TBDYesYes

Safety and Toxicology

While initial studies indicate promising biological activity, comprehensive toxicological evaluations are necessary to assess the safety profile of N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. The potential for neurotoxicity or adverse effects associated with prolonged use must be investigated through rigorous clinical trials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。